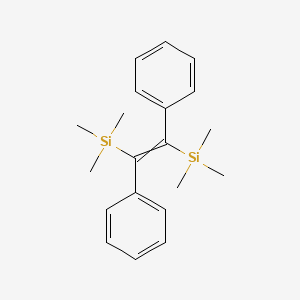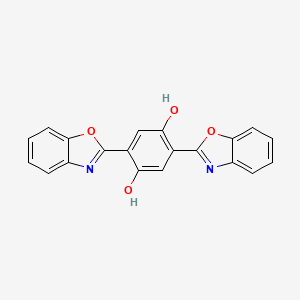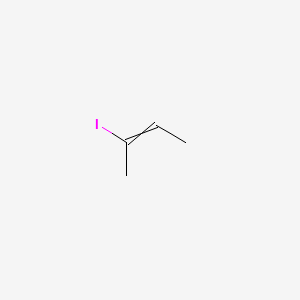![molecular formula C8H14OS2 B14693217 (1,4-Dithiaspiro[4.4]nonan-2-yl)methanol CAS No. 35128-31-5](/img/structure/B14693217.png)
(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro[4.4]nonane-2-methanol is a chemical compound with the molecular formula C8H16OS2. It belongs to the family of spiro compounds and features a spiro[4.4]nonane skeleton with dithiaborane side chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol typically involves the use of 1,3-dithiane as a starting material. The process begins with the reaction of 1,3-dithiane with n-butyllithium in dry tetrahydrofuran under a nitrogen atmosphere. This reaction is followed by the addition of 1-bromo-3-chloropropane, which leads to the formation of the spiro compound . The reaction conditions include maintaining low temperatures using a methanol-dry ice bath and gradually raising the temperature to room temperature.
Industrial Production Methods
Industrial production methods for 1,4-Dithiaspiro[4.4]nonane-2-methanol are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithiaspiro[4.4]nonane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dithiaspiro[4.4]nonane-2-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-2-methanol involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2-methanol: Contains oxygen atoms instead of sulfur atoms in the spiro ring.
1,3-Dithiane: A simpler dithiane compound used as a starting material for the synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol.
Uniqueness
1,4-Dithiaspiro[4.4]nonane-2-methanol is unique due to its spiro[4.4]nonane skeleton with dithiaborane side chains, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
35128-31-5 |
|---|---|
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14OS2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
Clé InChI |
WVUHQTLFSMXALT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)SCC(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


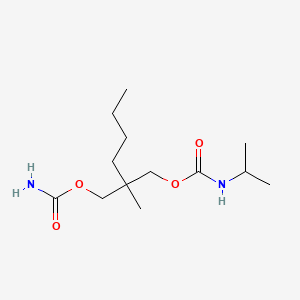
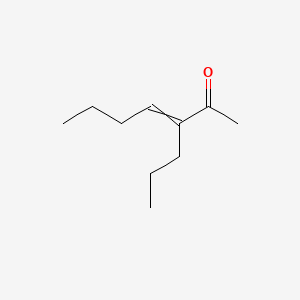
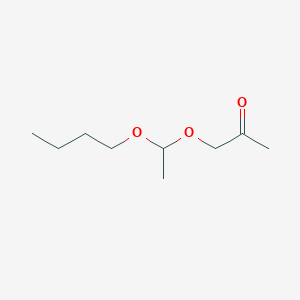

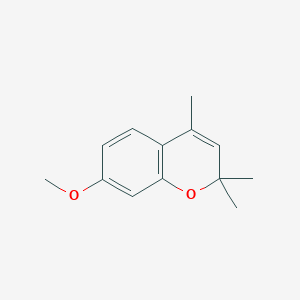
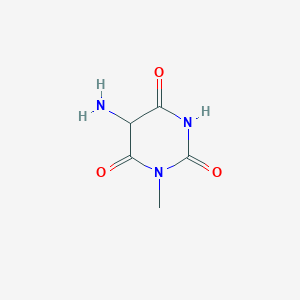
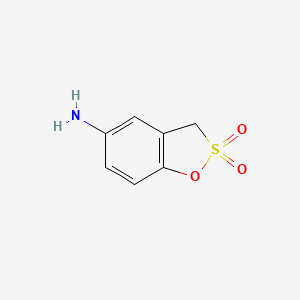
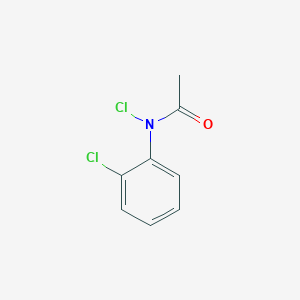
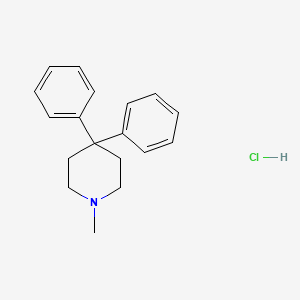
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
